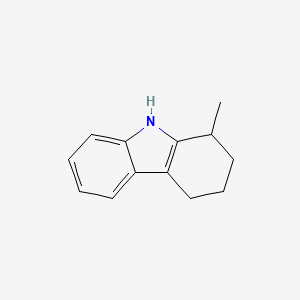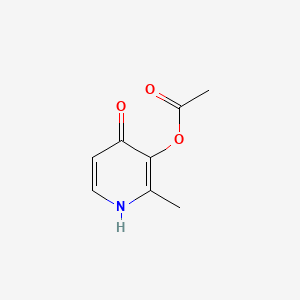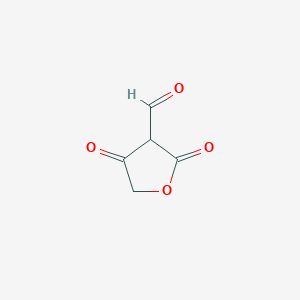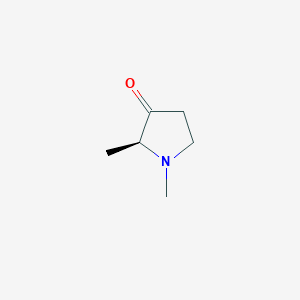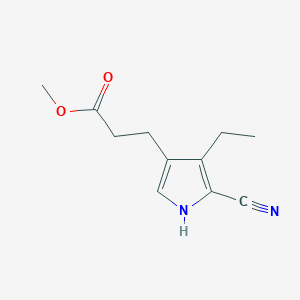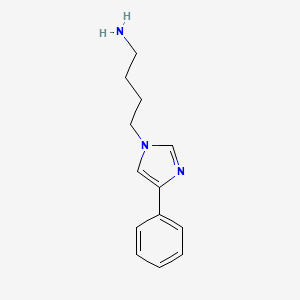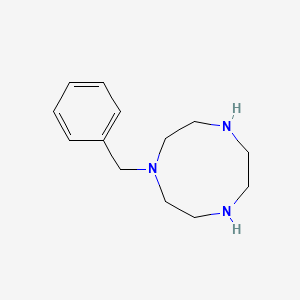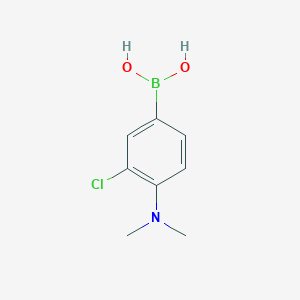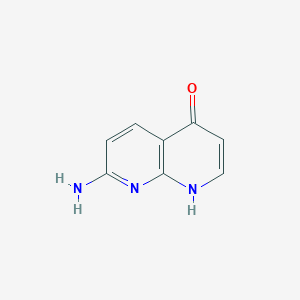
7-Amino-1,8-naphthyridin-4-ol
Overview
Description
7-Amino-1,8-naphthyridin-4-ol is a compound with the molecular formula C8H7N3O . It is a member of the 1,8-naphthyridine group of compounds, which have gained special attention due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 7-Amino-1,8-naphthyridin-4-ol, has been a subject of research. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis
The molecular structure of 7-Amino-1,8-naphthyridin-4-ol is characterized by a 1,8-naphthyridine core, which is a bicyclic compound consisting of two benzene rings fused with a pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 7-Amino-1,8-naphthyridin-4-ol are not detailed in the search results, 1,8-naphthyridines in general have been involved in a variety of chemical reactions. For instance, they have been used in the development of phosphodiesterase-4 inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 7-Amino-1,8-naphthyridin-4-ol is 161.16 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound is characterized by a lack of rotatable bonds, indicating a relatively rigid structure .Scientific Research Applications
Medicinal Chemistry
7-Amino-1,8-naphthyridin-4-ol derivatives have been found to have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Antibacterial Applications
1,8-naphthyridine derivatives have been found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains . This makes them interesting candidates for the development of drugs against bacterial infections caused by multidrug-resistant strains .
Organic Light-Emitting Diodes (OLEDs)
1,8-naphthyridine compounds have been used in the development of organic light-emitting diodes . This is due to their unique photochemical properties .
Solar Cells
1,8-naphthyridine derivatives have also been used in the development of dye-sensitized solar cells . Their unique photochemical properties make them suitable for this application .
Molecular Sensors
1,8-naphthyridine compounds have been used in the development of molecular sensors . Their unique photochemical properties make them suitable for this application .
Antihypertensive and Antiarrhythmic Applications
Substituted 1,8-naphthyridine compounds have been used as antihypertensives and antiarrhythmics . This highlights their potential in the development of cardiovascular drugs .
Herbicide Safeners
1,8-naphthyridine derivatives have been used as herbicide safeners . This application is based on their ability to protect crops from the harmful effects of herbicides .
Immunostimulants
1,8-naphthyridine compounds have also been used as immunostimulants . This suggests their potential in boosting the immune response .
Future Directions
1,8-Naphthyridine derivatives, including 7-Amino-1,8-naphthyridin-4-ol, have been the focus of numerous research studies due to their diverse biological activities. Future research may explore their potential in treating various diseases and conditions, as well as developing more ecofriendly, safe, and atom-economical approaches for their synthesis .
Mechanism of Action
Target of Action
7-Amino-1,8-naphthyridin-4-ol is a derivative of 1,8-naphthyridines, a class of heterocyclic compounds known for their diverse biological activities . . Therefore, it’s plausible that 7-Amino-1,8-naphthyridin-4-ol may also target bacterial cells or enzymes involved in bacterial metabolism.
Mode of Action
Some 1,8-naphthyridine derivatives have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains .
Biochemical Pathways
Given the potential antibacterial activity of 1,8-naphthyridine derivatives , it’s possible that this compound may interfere with bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes.
properties
IUPAC Name |
7-amino-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPLEQIRSMZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C=CN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1,8-naphthyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




